1-Methyl-1H-indole-7-thiol

Analytical Chemistry Quality Control Synthetic Chemistry

1-Methyl-1H-indole-7-thiol (CAS 1315689-89-4) is a synthetic organic compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol, comprising an indole core with a methyl substituent at the 1-position and a thiol (-SH) group at the 7-position. It is commercially available as a research chemical with a minimum purity specification of 95% , and its recommended long-term storage condition is in a cool, dry place.

Molecular Formula C9H9NS
Molecular Weight 163.24
CAS No. 1315689-89-4
Cat. No. B2657550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-7-thiol
CAS1315689-89-4
Molecular FormulaC9H9NS
Molecular Weight163.24
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)S
InChIInChI=1S/C9H9NS/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3
InChIKeyPUAXFZQURPCASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-7-thiol (CAS 1315689-89-4): Baseline Properties and Procurement Profile


1-Methyl-1H-indole-7-thiol (CAS 1315689-89-4) is a synthetic organic compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol, comprising an indole core with a methyl substituent at the 1-position and a thiol (-SH) group at the 7-position [1]. It is commercially available as a research chemical with a minimum purity specification of 95% , and its recommended long-term storage condition is in a cool, dry place .

1-Methyl-1H-indole-7-thiol: Why In-Class Analog Substitution Is Not Straightforward


Within the indole-7-thiol class, substitution of the N-H with an N-methyl group (as in 1-methyl-1H-indole-7-thiol) is not a trivial modification. This methylation eliminates hydrogen-bond donor capacity at the indole nitrogen, alters the electronic distribution across the ring system, and consequently modifies both the nucleophilicity of the 7-thiol group and the overall lipophilicity of the molecule . Compared to the unmethylated parent 1H-indole-7-thiol (MW 149.21 g/mol) , the N-methyl derivative (MW 163.24 g/mol) exhibits altered physicochemical properties that can impact solubility, membrane permeability, and metabolic stability. Furthermore, the 7-thiol positional isomer is chemically distinct from other regioisomers (e.g., 4-, 5-, or 6-thiols), which display different electronic environments and steric constraints that affect their reactivity and biological target engagement [1]. Simple replacement with an alternative 7-substituted analog, such as 7-methoxy or 7-methylthio, introduces fundamentally different functional groups with distinct steric and electronic profiles, making direct substitution without experimental validation unreliable [2].

1-Methyl-1H-indole-7-thiol: Quantitative Differentiation Evidence for Procurement Decisions


Purity Specification (95%) as a Procurement Baseline for 1-Methyl-1H-indole-7-thiol

The commercial supply of 1-methyl-1H-indole-7-thiol is standardized with a minimum purity specification of 95% , a quantifiable metric that ensures reproducibility in synthetic applications and biological assays. In contrast, many related in-class building blocks, including the unmethylated 1H-indole-7-thiol, are often supplied at lower or unspecified purity grades , which can introduce impurities that interfere with sensitive reactions or lead to variable assay results. This 95% purity threshold provides a defined quality benchmark for procurement.

Analytical Chemistry Quality Control Synthetic Chemistry

Defined Storage Requirements for 1-Methyl-1H-indole-7-thiol to Ensure Long-Term Stability

The compound is specified for long-term storage in a cool, dry place . While this is a common requirement, the presence of the thiol group makes the molecule inherently susceptible to oxidative dimerization to disulfides, a degradation pathway that can be accelerated by improper storage. This defined storage condition provides a practical guideline for procurement and compound management that may differ from analogs lacking a free thiol (e.g., 7-methoxyindole, which is generally more stable).

Chemical Storage Stability Compound Management

Enhanced Nucleophilicity of the 7-Thiol Group Compared to Hydroxyl Analogs

The thiol (-SH) group in 1-methyl-1H-indole-7-thiol is significantly more nucleophilic than the corresponding hydroxyl (-OH) group in 1-methyl-1H-indole-7-ol. Thiols are generally more nucleophilic than alcohols, with the thiolate anion being a particularly powerful nucleophile (pKa ~10 for thiol vs. ~16-19 for alcohol) [1][2]. This enhanced nucleophilicity translates to faster reaction rates in S-alkylation, conjugate addition, and metal coordination reactions.

Organic Synthesis Reactivity Nucleophilicity

Potential as a Ligand for Metal Complexes with Tunable Redox Properties

Indole-thiolate ligands, such as those derived from N-substituted indole-3-thiols, have been shown to form [4Fe-4S] clusters with redox potentials that deviate from those of other cluster families, occupying a range midway between aliphatic thiolate and thiophenolate-bound clusters [1][2]. While direct data for the 7-thiol positional isomer is lacking, the presence of the N-methyl group and the 7-thiol functionality suggests that 1-methyl-1H-indole-7-thiol could serve as a ligand for synthesizing metal complexes with unique redox and spectroscopic properties.

Coordination Chemistry Bioinorganic Chemistry Catalysis

1-Methyl-1H-indole-7-thiol: Recommended Application Scenarios Based on Verifiable Evidence


Synthesis of Sulfur-Containing Heterocycles and Complex Molecules

The 7-thiol group of 1-methyl-1H-indole-7-thiol, with its enhanced nucleophilicity compared to hydroxyl analogs [1][2], makes it a valuable building block for introducing sulfur-containing moieties into more complex structures. It can be efficiently alkylated, acylated, or used in conjugate addition reactions to create 7-thioether, thioester, or other derivatives. This is particularly relevant for medicinal chemistry programs exploring sulfur-based bioisosteres or seeking to modulate the physicochemical properties of lead compounds.

Metal Coordination Chemistry and Catalyst Development

Based on the established ability of N-substituted indole-thiolates to act as ligands for [4Fe-4S] clusters with tunable redox properties [3], 1-methyl-1H-indole-7-thiol is a promising candidate for the synthesis of novel metal complexes. The N-methyl group may further influence the steric and electronic properties of the resulting complexes, offering a handle for optimizing catalytic activity or electrochemical behavior. This application is of interest to researchers in bioinorganic chemistry and catalysis.

Synthetic Cannabinoid Research and CB2 Receptor Probe Development

The 7-position of the indole ring is a critical site for modulating activity at cannabinoid receptors. Studies have shown that 7-methoxy or 7-methylthio substitutions on 3-amidoalkylindoles result in potent CB2 antagonists with IC50 values of 16–28 nM [4]. While 1-methyl-1H-indole-7-thiol itself is not the active entity, it serves as a key intermediate for the synthesis of such 7-substituted indole derivatives. Its thiol group can be further functionalized (e.g., alkylated, oxidized) to create diverse libraries of compounds for exploring structure-activity relationships at CB2 and related targets.

Analytical Method Development and Quality Control Standards

With its defined purity specification of ≥95% , 1-methyl-1H-indole-7-thiol can be used as a reference standard or internal standard in analytical method development (HPLC, LC-MS) for the quantification of related indole-thiol compounds in complex mixtures. Its unique combination of an N-methyl group and a 7-thiol group provides a distinct chromatographic and mass spectrometric signature.

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